Methyl 3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate
Overview
Description
Methyl 3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidinone ring substituted with a fluoro-phenyl group and an ester functional group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoro-benzaldehyde with a suitable pyrrolidinone precursor under acidic or basic conditions. This is followed by esterification using methanol and a strong acid catalyst such as sulfuric acid to yield the final ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The fluoro-phenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(4-Chloro-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester
- 3-[1-(4-Bromo-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester
- 3-[1-(4-Methyl-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester
Uniqueness
The presence of the fluoro-phenyl group in Methyl 3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its chloro, bromo, and methyl analogs .
Properties
IUPAC Name |
methyl 3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO4/c1-20-14(19)7-12(17)9-6-13(18)16(8-9)11-4-2-10(15)3-5-11/h2-5,9H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCDHORLUJIIEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701148779 | |
Record name | 3-Pyrrolidinepropanoic acid, 1-(4-fluorophenyl)-β,5-dioxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701148779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083402-30-5 | |
Record name | 3-Pyrrolidinepropanoic acid, 1-(4-fluorophenyl)-β,5-dioxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1083402-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinepropanoic acid, 1-(4-fluorophenyl)-β,5-dioxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701148779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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